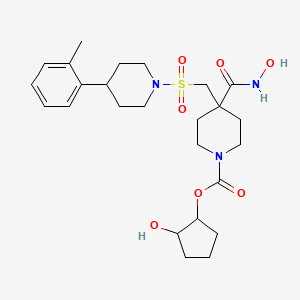
trans-2-Hydroxycyclopentyl 4-(hydroxycarbamoyl)-4-((4-o-tolylpiperidin-1-ylsulfonyl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID18068976C25” involves the reaction of 3,4-dichlorophenylamine with 2-phenylbutyric acid under specific conditions. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of N-(3,4-dichlorophenyl)-2-phenylbutanamide .
Industrial Production Methods
Industrial production of “PMID18068976C25” follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
“PMID18068976C25” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for hydroxyl substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
“PMID18068976C25” has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the inhibition of ADAM10 and its effects on various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of ADAM10 in cellular processes such as cell adhesion and migration.
Medicine: Potential therapeutic agent for diseases where ADAM10 is implicated, such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of diagnostic assays and screening tools for high-throughput drug discovery
Mechanism of Action
The mechanism of action of “PMID18068976C25” involves the selective inhibition of ADAM10. The compound binds to the active site of ADAM10, preventing the enzyme from cleaving its substrates. This inhibition affects various cellular pathways, including those involved in cell signaling and adhesion. The molecular targets of “PMID18068976C25” include the extracellular matrix proteins and cell surface receptors that are substrates of ADAM10 .
Comparison with Similar Compounds
Similar Compounds
Compound 1: Inhibits both ADAM10 and matrix metallopeptidase 9 (MMP9).
Compound 2: Selectively inhibits matrix metallopeptidase 2 (MMP2).
Compound 3: Inhibits ADAM17, another member of the ADAM family.
Uniqueness
“PMID18068976C25” is unique due to its selective inhibition of ADAM10, with minimal effects on other metallopeptidases such as MMP1 and MMP2. This selectivity makes it a valuable tool for studying the specific roles of ADAM10 in various biological processes and for developing targeted therapies .
Properties
Molecular Formula |
C25H37N3O7S |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2-hydroxycyclopentyl) 4-(hydroxycarbamoyl)-4-[[4-(2-methylphenyl)piperidin-1-yl]sulfonylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H37N3O7S/c1-18-5-2-3-6-20(18)19-9-13-28(14-10-19)36(33,34)17-25(23(30)26-32)11-15-27(16-12-25)24(31)35-22-8-4-7-21(22)29/h2-3,5-6,19,21-22,29,32H,4,7-17H2,1H3,(H,26,30) |
InChI Key |
JRYQAIVHIZIBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CC2)S(=O)(=O)CC3(CCN(CC3)C(=O)OC4CCCC4O)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















